molecular formula C14H11ClO2 B1454707 3'-Chloro-2'-methylbiphenyl-3-carboxylic acid CAS No. 1181321-00-5

3'-Chloro-2'-methylbiphenyl-3-carboxylic acid

Cat. No.: B1454707
CAS No.: 1181321-00-5
M. Wt: 246.69 g/mol
InChI Key: WATQOCAYEWBYRS-UHFFFAOYSA-N
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Description

3’-Chloro-2’-methylbiphenyl-3-carboxylic acid is a chemical compound with the molecular formula C13H11Cl . It is used as a reagent in the Suzuki-Miyaura reaction of aryl and heteroaryl halides with aryl (heteroaryl)boronic acids in water using a palladium-EDTA catalyst .

Scientific Research Applications

Synthesis and Chemical Reactions

A study discusses the novel synthesis of 3-halo-2-phenylquinoline-4-carboxylic acids, including chloro derivatives, through a procedure that involves the synthesis of an amino intermediate followed by the replacement of the amino group with chlorine according to the Sandmeyer reaction (L. Raveglia et al., 1997). This process illustrates a method of generating compounds that could be structurally related or have similar reactive properties to 3'-Chloro-2'-methylbiphenyl-3-carboxylic acid.

Thermodynamic Properties

Research on 2-methyl-5-arylfuran-3-carboxylic acids chlorine derivatives investigated their solubility in various organic solvents, calculating the enthalpies of fusion, and entropies of mixing. This study provides insights into the physical properties of chlorinated carboxylic acids, which could be analogous to the properties of this compound (I. Sobechko et al., 2019).

Antibacterial Activities

A series of 3-methylthio-3-cephem-4-carboxylic acids, including compounds with chloro-substituted phenyl groups, were synthesized and evaluated for their antibacterial activities. One specific compound was identified as a new orally active antibiotic, indicating the potential of chloro-substituted carboxylic acids in developing new antibacterial agents (K. Sakagami et al., 1987).

Structural Studies

The structure of 2-chloro-3-phenylbenzoic acid was determined using single-crystal XRD, highlighting the steric interactions of substituents and the formation of a stable carboxyl supramolecular synthon. This study provides a foundation for understanding the structural aspects of chlorinated biphenyl carboxylic acids and their interactions in crystalline forms (V. Boyarskiy et al., 2009).

Mechanism of Action

The mechanism of action for 3’-Chloro-2’-methylbiphenyl-3-carboxylic acid is not specified in the search results .

Future Directions

The future directions for 3’-Chloro-2’-methylbiphenyl-3-carboxylic acid are not specified in the search results .

Properties

IUPAC Name

3-(3-chloro-2-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-12(6-3-7-13(9)15)10-4-2-5-11(8-10)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATQOCAYEWBYRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680721
Record name 3'-Chloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181321-00-5
Record name 3'-Chloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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